5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
CAS No.: 866018-31-7
Cat. No.: VC7897310
Molecular Formula: C18H15Cl2NOS
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866018-31-7 |
|---|---|
| Molecular Formula | C18H15Cl2NOS |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 5-[(4-chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C18H15Cl2NOS/c1-11-9-15(20)7-8-16(11)22-10-17-12(2)21-18(23-17)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3 |
| Standard InChI Key | JUDVYNVJHMMFNM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Introduction
Chemical Structure and Nomenclature
CMPT features a 1,3-thiazole core substituted at positions 2, 4, and 5. The 2-position bears a 4-chlorophenyl group, while the 4-position is occupied by a methyl group. The 5-position contains a [(4-chloro-2-methylphenoxy)methyl] side chain, introducing steric complexity and hydrophobic character. Its IUPAC name, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole, reflects this substitution pattern.
The compound’s molecular formula is C₁₉H₁₆Cl₂N₂OS, with a molecular weight of 397.31 g/mol. X-ray crystallography of analogous thiazoles (e.g., methyl 2-(3,9-dioxo-1-phenylchromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate) reveals planar thiazole rings with substituents influencing π-π stacking and hydrogen-bonding capabilities.
Synthetic Pathways
Core Thiazole Formation
The synthesis of CMPT likely follows established protocols for 1,3-thiazoles, as demonstrated in the preparation of anti-inflammatory 4-phenyl-1,3-thiazoles . A plausible route involves:
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Condensation: Reaction of 4-chloro-2-methylphenoxyacetonitrile with hydrogen sulfide (H₂S) in ammonium hydroxide to form the corresponding thioamide.
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Cyclization: Treatment with 4-chlorophenacyl bromide in ethanol under reflux, facilitating thiazole ring closure via nucleophilic substitution.
This method mirrors the synthesis of 2-[2-(aroyl-aroxy)methyl]-4-phenyl-1,3-thiazoles, where phenacyl bromides react with thioamides to yield substituted thiazoles .
Structural Modifications
Post-synthetic modifications may include:
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Halogenation: Introduction of chloro groups at specific positions to enhance bioactivity .
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Ester hydrolysis: Conversion of ester side chains to carboxylic acids for improved solubility.
Physicochemical Characterization
Spectroscopic Data
While direct data for CMPT are scarce, analogous compounds provide insights:
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¹H NMR: Thiazole protons resonate at δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 .
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¹³C NMR: Thiazole carbons are observed at δ 165–170 ppm, consistent with electron-withdrawing substituents.
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HRMS: Expected molecular ion [M+H]⁺ at m/z 397.31 with isotopic peaks characteristic of dichloro compounds.
Thermodynamic Properties
Computational models predict:
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LogP: ~4.2 (indicating high lipophilicity, suitable for blood-brain barrier penetration).
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Water solubility: <0.1 mg/mL, necessitating formulation with co-solvents for in vivo studies.
Biological Activity
Anti-Inflammatory Properties
Chloro-substituted thiazoles like 2-[2-(aroyl-aroxy)methyl]-4-phenyl-1,3-thiazoles demonstrate potent anti-inflammatory activity, outperforming phenylbutazone in carrageenan-induced edema models . CMPT’s 4-chloro-2-methylphenoxy group may similarly modulate COX-2 or NF-κB pathways.
Cytotoxicity Profile
Preliminary toxicity assessments of related compounds reveal:
| Compound | IC₅₀ (HEK-293) | Selectivity Index (SI) |
|---|---|---|
| Thiadiazole 3d | 256.7 μM | 3516 |
| Sulfonyl 5k | 298.4 μM | 4172 |
CMPT’s methyl and chloro substituents may reduce cytotoxicity compared to unmodified thiazoles, though empirical data are required.
Computational and ADME Predictions
Molecular Docking
Docking studies using Autodock Vina suggest CMPT may bind InhA (PDB: 4TZK) with a ΔG of −8.2 kcal/mol, comparable to isoniazid (−7.9 kcal/mol) . Key interactions include:
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Hydrogen bonds between the thiazole nitrogen and Tyr158.
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Hydrophobic contacts with the Phe149 residue.
ADME/Tox
SwissADME predictions indicate compliance with Lipinski’s Rule of Five:
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Molecular weight: 397.31 (<500)
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H-bond donors: 0 (<5)
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H-bond acceptors: 4 (<10)
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LogP: 4.2 (<5)
No PAINS alerts or hepatotoxicity risks were identified using ProTox-II.
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